3-Ethyl-4-ethynyl-1,2-oxazole

Medicinal Chemistry ADME Physicochemical Property

Functionalized ethynyl oxazoles pose synthetic accessibility challenges, forcing lengthy de novo heterocycle construction. 3-Ethyl-4-ethynyl-1,2-oxazole (CAS 2137742-33-5) resolves this with a pre-assembled, 98%-purity isoxazole scaffold featuring orthogonal diversification handles. • Dual diversification: C4 terminal alkyne enables CuAAC click chemistry and Sonogashira coupling; C3 ethyl group allows independent functionalization. • Validated pharmacophore: 4-ethynylisoxazole core is critical for GABA A α5 receptor affinity and selectivity-direct entry to cognitive enhancer lead synthesis. • Streamlined discovery: Bypasses multi-step core construction, accelerating kinase inhibitor library generation and chemical probe development.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B13645582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-ethynyl-1,2-oxazole
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCCC1=NOC=C1C#C
InChIInChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3
InChIKeyQJNVPOXZRRNFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-ethynyl-1,2-oxazole Overview


3-Ethyl-4-ethynyl-1,2-oxazole (CAS 2137742-33-5, also named 3-ethyl-4-ethynylisoxazole) is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) core substituted at the 3-position with an ethyl group and at the 4-position with a terminal ethynyl (acetylene) group [1]. The compound belongs to the broader class of functionalized ethynyl oxazoles, which are recognized as versatile reagents for click chemistry applications due to the terminal alkyne handle, though their synthetic accessibility has historically been limited [2]. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol [1].

Workflow Terminal alkyne handle for CuAAC and cross-coupling 4-Ethynyl substitution enables click chemistry diversification
Selection Regioisomeric control: 4-ethynyl isoxazole scaffold Distinct from 5-ethynyl or 1,3-oxazole analogs in reactivity
Access Reliable commercial supply at certified purity Multiple vendors; reduces lead time for building-block procurement

3-Ethyl-4-ethynyl-1,2-oxazole – Procurement Rationale


Within the isoxazole family, subtle changes in substitution pattern profoundly alter molecular properties and downstream reactivity. For instance, the 3-ethyl-4-ethynyl substitution pattern confers a specific computed lipophilicity (XLogP3-AA = 1.4) that directly influences membrane permeability and pharmacokinetic behavior [1]. In contrast, regioisomers such as 3-ethyl-5-ethynyl-1,2-oxazole or 5-ethyl-3-ethynyl-1,2-oxazole exhibit different electronic and steric environments around the ethynyl group, which can alter reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click transformations [2]. Furthermore, the 4-ethynyl motif is a validated pharmacophore in GABA A α5 receptor ligands, where substitution at this specific position is critical for maintaining high affinity and selectivity [3]. Therefore, generic substitution with a non-identical ethynyl-isoxazole risks compromised reactivity yields, altered biological target engagement, or failed synthetic campaigns.

Target: 3-Ethyl-4-ethynyl-1,2-oxazole
Supports CuAAC and Sonogashira workflows; reported GABA A α5 pharmacophore context
Generic substitute: 5-ethynyl regioisomer
Steric and electronic differences may alter click reaction kinetics and target engagement
Regioisomer mismatch may reduce coupling efficiency
1,3-Oxazole analog (4-ethynyl)
Less stable heterocycle; limited commercial availability and documented reactivity profile
Sourcing delays and stability concerns may compromise synthetic campaigns
Pyrazole-based ethynyl scaffold
Reported inactive in 1,3-dipolar cycloaddition; click chemistry reactivity may not transfer
Alternative conjugation strategies required

3-Ethyl-4-ethynyl-1,2-oxazole vs. Closest Analogs


Lipophilicity: 4-Ethynyl vs. 5-Ethynyl Isoxazole

The regioisomeric substitution pattern of the ethynyl group on the isoxazole ring significantly impacts the compound's computed lipophilicity. 3-Ethyl-4-ethynyl-1,2-oxazole has a computed XLogP3-AA value of 1.4 [1]. While a direct XLogP value for the 5-ethynyl regioisomer is not publicly available from authoritative databases, the electronic and steric differences between the 4- and 5-positions of the isoxazole ring are known to modulate dipole moment and hydrogen-bonding capacity, which are primary determinants of logP. For comparison, the unsubstituted parent isoxazole has a logP of ~0.2, and 3-ethyl-5-methylisoxazole has a reported logP of ~1.6 [2]. The 1.4 value for the 4-ethynyl derivative suggests moderate lipophilicity suitable for blood-brain barrier penetration, a critical parameter in CNS drug discovery programs targeting the GABA A α5 receptor [3].

Lipophilicity (XLogP3)
Head-to-head
1.4 (4-ethynyl) vs ~1.6 (5-methyl analog)
Moderate CNS drug-like lipophilicity; may support blood-brain barrier permeability models
Computed XLogP3, PubChem; experimental logP values to verify
Medicinal Chemistry ADME Physicochemical Property

CuAAC Reactivity: 4-Ethynyl Isoxazoles vs. Pyrazoles

A comprehensive 2024 study on functionalized ethynyl oxazoles demonstrated that ethynyl-substituted isoxazoles, including the 4-ethynyl regioisomer, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford triazole products in 'excellent yields' with straightforward purification [1]. While the study does not report isolated yields for 3-ethyl-4-ethynyl-1,2-oxazole specifically, it establishes that the oxazole core is tolerant to optimized click conditions. In contrast, analogous 3-ethynyl-1H-pyrazoles have been reported to be 'inactive' in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrile imines, highlighting the superior reactivity of the isoxazole-based ethynyl system [2]. This reactivity advantage translates to higher synthetic efficiency and broader applicability in bioconjugation and library synthesis.

CuAAC Reactivity
Class-level
Ethynyl oxazole: excellent yields; pyrazole: inactive
Supports isoxazole selection for click chemistry library synthesis
Class-level inference; validate with specific azide partner
Click Chemistry CuAAC Synthetic Methodology

GABA A α5 Receptor: 4-Ethynyl Isoxazole Pharmacophore

The 4-ethynyl isoxazole substructure is a key pharmacophoric element in a series of potent and selective GABA A α5 receptor inverse agonists developed for cognitive enhancement and Alzheimer's disease [1]. The patent literature explicitly claims that compounds bearing the aryl-4-ethynyl-isoxazole core exhibit 'high affinity and selectivity for GABA A α5 receptor binding sites' [1]. While 3-ethyl-4-ethynyl-1,2-oxazole itself is not a final drug candidate, it serves as a direct synthetic precursor to these patented derivatives. Specifically, the ethyl group at the 3-position can be further elaborated to the required aryl group, and the 4-ethynyl handle is essential for installing the aryl-alkyne linkage found in the lead compounds. In contrast, isoxazoles lacking the 4-ethynyl substitution show negligible affinity for this receptor subtype, underscoring the non-redundant nature of this substitution pattern [2].

GABA A α5 Affinity
Class-level
4-Ethynyl: high affinity; non-ethynyl: negligible
Key for CNS probe development; substitution may abolish target binding
Patent SAR; confirm with in-house binding assays
CNS Drug Discovery Alzheimer's Disease GABA Receptor

Commercial Availability: Isoxazole vs. 1,3-Oxazole

A key differentiator for procurement decisions is the commercial accessibility of the specific regioisomer. 3-Ethyl-4-ethynyl-1,2-oxazole is readily available from multiple reputable vendors with a certified purity of 98% (Leyan) or 95% (Kingston Chemistry, Chemenu) [1]. In contrast, the closely related 4-ethynyl-1,3-oxazole (the 1,3-oxazole regioisomer, not the 1,2-oxazole/isoxazole) is less commonly stocked and often requires custom synthesis . Furthermore, the 1,3-oxazole ring is generally less stable than the isoxazole ring under certain reaction conditions, which can complicate storage and handling [2]. The 1,2-oxazole (isoxazole) scaffold offers a better balance of stability and reactivity, making 3-ethyl-4-ethynyl-1,2-oxazole a more reliable and cost-effective building block for routine laboratory use.

Commercial Supply
Data to verify
98% purity (Leyan); multiple vendors vs limited 1,3-oxazole
Reduces procurement risk; verify lot-specific COA
Vendor catalogs accessed 2026; confirm current stock
Chemical Procurement Building Block Vendor Comparison

3-Ethyl-4-ethynyl-1,2-oxazole Applications


GABA A α5 Inverse Agonists for Alzheimer's

The 4-ethynyl isoxazole core is a validated scaffold for potent and selective GABA A α5 receptor ligands, as documented in patent literature [1]. 3-Ethyl-4-ethynyl-1,2-oxazole provides a direct starting material for synthesizing these cognitive enhancers. Its commercial availability at high purity (98%) streamlines the synthesis of advanced leads, bypassing multi-step construction of the core heterocycle. Researchers can leverage the terminal alkyne for Sonogashira coupling to install diverse aryl groups, a key transformation in the patented series [1].

Click Chemistry: Bioconjugation & Chemical Biology

As established by recent methodology studies, ethynyl-substituted isoxazoles are efficient partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, delivering triazole products in excellent yields [2]. 3-Ethyl-4-ethynyl-1,2-oxazole, with its terminal alkyne at the 4-position, is ideally suited for attaching biomolecules (e.g., fluorescent dyes, biotin, polyethylene glycol) to the isoxazole core. This enables the creation of novel chemical probes for target identification and mechanism-of-action studies in chemical biology.

Modular Scaffold for DOS & Kinase Inhibitor Libraries

The combination of an ethyl group at C3 and an ethynyl handle at C4 provides orthogonal vectors for molecular diversification. The ethyl group can be further functionalized (e.g., via oxidation or halogenation), while the ethynyl group allows for rapid introduction of molecular complexity via click chemistry or cross-coupling [2]. This dual functionality makes the compound an attractive starting point for generating focused libraries of isoxazole-containing compounds, particularly in kinase inhibitor discovery programs where isoxazole rings often serve as key hinge-binding motifs [3].

Application
Selection Property
Validation Focus
CNS probe development (GABA A α5 target)
4-Ethynyl isoxazole pharmacophore scaffold
Radioligand binding affinity and selectivity profiling
CuAAC-based bioconjugation
Terminal alkyne reactivity under click conditions
Triazole product yield and purification efficiency
Diversity-oriented synthesis & kinase inhibitor library
Orthogonal diversification (C3 ethyl, C4 ethynyl)
Library synthesis efficiency and kinase inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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